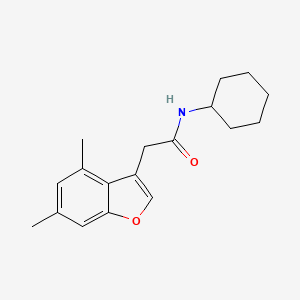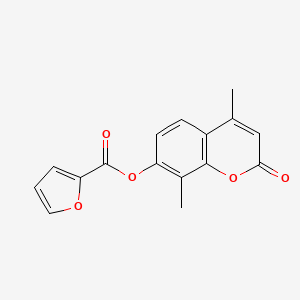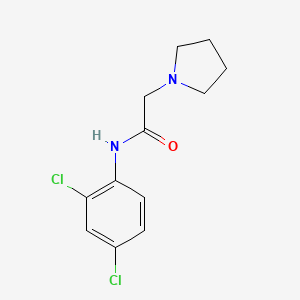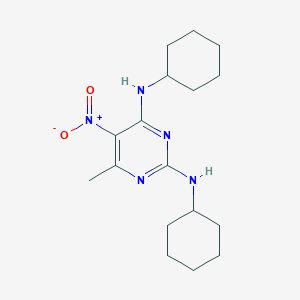![molecular formula C13H19ClN6 B4188809 N-[2-(1H-indol-3-yl)-1-methylethyl]imidodicarbonimidic diamide hydrochloride](/img/structure/B4188809.png)
N-[2-(1H-indol-3-yl)-1-methylethyl]imidodicarbonimidic diamide hydrochloride
Vue d'ensemble
Description
N-[2-(1H-indol-3-yl)-1-methylethyl]imidodicarbonimidic diamide hydrochloride, commonly known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.
Mécanisme D'action
AG490 works by binding to the ATP-binding site of JAK2 and JAK3, thereby preventing their activation and subsequent phosphorylation of STAT proteins. This leads to the inhibition of downstream signaling events, including gene transcription and cell proliferation.
Biochemical and Physiological Effects
AG490 has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. These effects have been observed in a variety of cell types, including cancer cells, immune cells, and endothelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AG490 in lab experiments is its selectivity for JAK2 and JAK3, which allows for the specific inhibition of these isoforms without affecting other signaling pathways. Additionally, AG490 is relatively easy to synthesize and has a high degree of purity. However, one limitation of using AG490 is its potential off-target effects, which may lead to unintended consequences in experiments.
Orientations Futures
There are several potential future directions for the use of AG490 in scientific research. One area of interest is the development of more potent and selective JAK inhibitors based on the structure of AG490. Another potential direction is the use of AG490 in combination with other drugs or therapies to enhance their efficacy. Additionally, the use of AG490 in animal models of disease may provide valuable insights into the role of the JAK/STAT pathway in various diseases.
Applications De Recherche Scientifique
AG490 has been widely used in scientific research as a tool to study the JAK/STAT signaling pathway, which plays a critical role in cell growth, differentiation, and survival. Dysregulation of this pathway has been implicated in a variety of diseases, including cancer, inflammation, and autoimmune disorders. AG490 has been shown to selectively inhibit the JAK2 and JAK3 isoforms of the JAK family, making it a valuable tool for studying the specific roles of these isoforms in various diseases.
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-[1-(1H-indol-3-yl)propan-2-yl]guanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6.ClH/c1-8(18-13(16)19-12(14)15)6-9-7-17-11-5-3-2-4-10(9)11;/h2-5,7-8,17H,6H2,1H3,(H6,14,15,16,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTQRZWWXIUSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)N=C(N)N=C(N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(diaminomethylidene)-2-[1-(1H-indol-3-yl)propan-2-yl]guanidine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B4188735.png)



![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4188756.png)
![N-(3,4-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4188773.png)
![4-ethyl-3-[(1-naphthylmethyl)thio]-5-(phenoxymethyl)-4H-1,2,4-triazole](/img/structure/B4188780.png)
![4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4188784.png)
![1-[4-(4-methylphenyl)-1-piperazinyl]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol ethanedioate (salt)](/img/structure/B4188793.png)
![3-[(3,5-dimethyl-1-piperidinyl)carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B4188813.png)

![N-(2-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4188837.png)
